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Abstract
NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel

Nav1.7, a genetically validated target for the treatment of pain. This document provides a

comprehensive technical overview of NAV 26, including its chemical structure, physicochemical

properties, and biological activity. Detailed experimental protocols for its synthesis,

electrophysiological characterization, and evaluation in preclinical pain models are presented to

support further research and development. All quantitative data has been summarized in

tabular format for clarity and comparative analysis. Additionally, key experimental workflows are

illustrated using diagrams generated with the DOT language.

Chemical Structure and Properties
NAV 26, systematically named 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-

(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide, is a member of the 3-

oxoisoindoline-1-carboxamide class of compounds. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

Chemical Name

2,3-Dihydro-3-oxo-2-

(tetrahydro-2H-pyran-4-yl)-N-

[[4-

(trifluoromethoxy)phenyl]methy

l]-1H-isoindole-1-carboxamide

[1]

Molecular Formula C₂₂H₂₁F₃N₂O₄ [1]

Molecular Weight 434.41 g/mol [1]

CAS Number 1198160-14-3 [1]

Purity ≥98% [1]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol
[1]

Appearance White to off-white solid

Storage Store at +4°C [1]

Biological Activity
NAV 26 is a selective blocker of the Nav1.7 sodium channel, which is preferentially expressed

in peripheral sensory neurons and plays a critical role in pain signaling.[2] The biological

activity of NAV 26 has been characterized through electrophysiological assays.
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Parameter Value Conditions Reference

Nav1.7 IC₅₀ 0.37 µM

Automated perforated

whole-cell patch

clamp (IonWorks)

[2]

Selectivity vs. Nav1.5 >85-fold
Comparison of IC₅₀

values
[1]

Selectivity vs. hERG >85-fold
Comparison of IC₅₀

values
[1]

Mechanism of Action

State-dependent and

use-dependent block

of the Nav1.7 channel

Electrophysiological

studies

Experimental Protocols
Synthesis of NAV 26
The synthesis of NAV 26 follows a multi-step procedure characteristic of the 3-oxoisoindoline-

1-carboxamide series. A generalized synthetic scheme is depicted below. For the specific

synthesis of NAV 26 (referred to as compound 26B in the primary literature), researchers

should refer to the detailed methods outlined by Macsari et al., 2012.
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General Synthesis of 3-Oxoisoindoline-1-carboxamides

2-formylbenzoic acid

Ugi 3-component reaction

Primary Amine (R1-NH2) Isocyanide (R2-NC)

Ugi adduct

Acid-mediated cyclization

3-Oxoisoindoline-1-carboxamide

Click to download full resolution via product page

Caption: General synthetic pathway for 3-oxoisoindoline-1-carboxamides.

Protocol: The synthesis of the 3-oxoisoindoline-1-carboxamide scaffold is typically achieved

through a Ugi three-component reaction involving 2-formylbenzoic acid, a primary amine, and

an isocyanide. This is followed by an acid-mediated intramolecular cyclization of the resulting

Ugi adduct to form the desired isoindolinone core. For NAV 26, the specific primary amine used

is tetrahydro-2H-pyran-4-amine, and the isocyanide is derived from 4-

(trifluoromethoxy)benzylamine.

Electrophysiology
The inhibitory activity of NAV 26 on Nav1.7 channels is determined using automated patch-

clamp electrophysiology.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b609423?utm_src=pdf-body-img
https://www.benchchem.com/product/b609423?utm_src=pdf-body
https://www.benchchem.com/product/b609423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7

channel.

Instrumentation: IonWorks HT or IonWorks Quattro automated patch-clamp system.

Method: Perforated patch-clamp recordings in whole-cell configuration.

Solutions:

External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH

7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Voltage Protocol for IC₅₀ Determination:

Hold the cell membrane at a potential of -90 mV.

Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

Apply test compounds at various concentrations.

Measure the peak inward sodium current in the presence of the compound and compare it to

the control current to determine the concentration-dependent inhibition.

Electrophysiology Workflow for IC50 Determination

Prepare HEK293 cells expressing Nav1.7 Automated cell patching on IonWorks platform Apply voltage protocol (Vh = -90mV, Vtest = 0mV) Record baseline Nav1.7 current Apply NAV 26 at various concentrations Record Nav1.7 current in presence of NAV 26 Analyze current inhibition and calculate IC50

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of NAV 26 on Nav1.7 channels.

In Vivo Pain Models
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The analgesic efficacy of compounds from the same chemical series as NAV 26 has been

demonstrated in preclinical rodent models of pain.

3.3.1. Formalin-Induced Inflammatory Pain Model

Animal Model: Male Sprague-Dawley rats.

Procedure:

Acclimatize animals to the observation chambers.

Administer the test compound (e.g., NAV 26) or vehicle via the desired route (e.g., oral

gavage, intravenous).

After a predetermined pretreatment time, inject 50 µL of 5% formalin solution into the plantar

surface of the right hind paw.

Observe and record the time spent licking or flinching the injected paw in two distinct

phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).

3.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure:

Anesthetize the rat.

Expose the sciatic nerve in the mid-thigh region of one leg.

Loosely tie four chromic gut ligatures around the nerve.

Close the incision.

Behavioral Testing:

Allow animals to recover for several days to develop neuropathic pain behaviors.
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Measure mechanical allodynia using von Frey filaments or thermal hyperalgesia using a

plantar test apparatus.

Administer the test compound or vehicle.

Measure the reversal of allodynia or hyperalgesia at various time points post-dosing.

Signaling Pathways and Mechanism of Action
NAV 26 exerts its effects through direct interaction with the Nav1.7 voltage-gated sodium

channel. It does not act on a signaling pathway in the classical sense of receptor-mediated

intracellular cascades. Instead, its mechanism is based on the physical blockade of ion

permeation through the channel pore. This blockade is state-dependent, meaning NAV 26 has

a higher affinity for the open and inactivated states of the channel, which are more prevalent

during high-frequency neuronal firing characteristic of pain states.
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Logical Relationship of NAV 26 Mechanism of Action
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Increased Action Potential Firing
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Caption: Mechanism of action of NAV 26 in inhibiting pain signaling.
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Conclusion
NAV 26 is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium channel.

Its chemical properties, biological activity, and demonstrated efficacy in preclinical models (for

related compounds) make it a valuable research tool for investigating the role of Nav1.7 in pain

and a promising lead scaffold for the development of novel analgesics. The detailed protocols

provided herein are intended to facilitate the replication and extension of these findings by the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Synthetic Analogues of Huwentoxin-IV Spider Peptide With Altered Human
NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]

2. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [NAV 26: A Technical Guide to a Selective Nav1.7
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609423#nav-26-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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